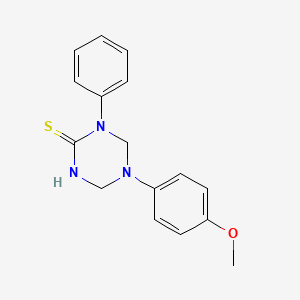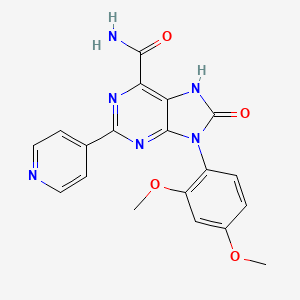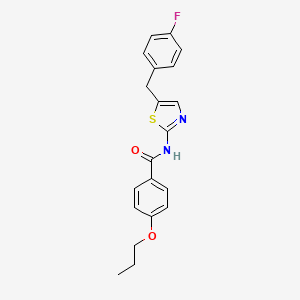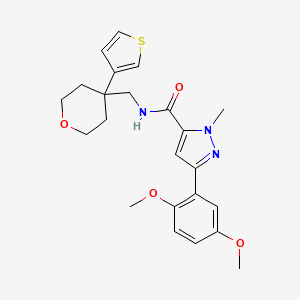
5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activities
Several studies have demonstrated the antimicrobial efficacy of compounds similar to 5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione. For instance, novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, and pathogenic fungi like Candida albicans, showing potent antibacterial activity (E. S. Al-Abdullah et al., 2014). Additionally, new 1,2,4-triazole derivatives exhibited significant antimicrobial properties, further highlighting the potential of triazine derivatives in combating microbial infections (H. Bektaş et al., 2007).
Corrosion Inhibition
The application of triazine derivatives in corrosion inhibition has been explored, with findings indicating that these compounds are effective in protecting metals in corrosive environments. For example, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated superior inhibition efficiency against the corrosion of mild steel, with adsorption data fitting well to a Langmuir isotherm model (A. Al-amiery et al., 2020).
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-20-15-9-7-13(8-10-15)18-11-17-16(21)19(12-18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSSTMZUMWBNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CNC(=S)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2747495.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2747499.png)

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-benzylacetamide](/img/structure/B2747502.png)
![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2747504.png)
![4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2747506.png)
![3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2747507.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2747508.png)
![4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2747509.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2747514.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2747515.png)
